molecular formula C12H9NO B8668003 4-Ethynyl-5-methyl-3-phenyl-isoxazole

4-Ethynyl-5-methyl-3-phenyl-isoxazole

Cat. No.: B8668003
M. Wt: 183.21 g/mol
InChI Key: OHSGBWAEDWLTNL-UHFFFAOYSA-N
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Description

4-Ethynyl-5-methyl-3-phenyl-isoxazole is a substituted isoxazole derivative featuring a phenyl group at position 3, a methyl group at position 5, and an ethynyl (-C≡CH) moiety at position 3. The ethynyl group confers unique electronic and steric properties, enabling participation in click chemistry (e.g., Huisgen cycloaddition) and influencing intermolecular interactions.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

4-ethynyl-5-methyl-3-phenyl-1,2-oxazole

InChI

InChI=1S/C12H9NO/c1-3-11-9(2)14-13-12(11)10-7-5-4-6-8-10/h1,4-8H,2H3

InChI Key

OHSGBWAEDWLTNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C#C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Analysis at Position 4

The substituent at position 4 significantly alters reactivity and applications:

Compound Name Substituent at Position 4 Molecular Formula Key Properties/Applications References
4-Ethynyl-5-methyl-3-phenyl-isoxazole Ethynyl (-C≡CH) C₁₂H₁₀N₂O Potential for click chemistry; sp-hybridized carbon enhances rigidity and electronic withdrawal
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Ethoxycarbonyl (-COOEt) C₁₄H₁₃NO₃ Crystalline solid (mp not reported); used in structural studies
5-Methyl-3-phenylisoxazole-4-carboxylic acid Carboxylic acid (-COOH) C₁₁H₉NO₃ Likely high polarity; potential for salt formation
(5-Methyl-3-phenyl-4-isoxazolyl)methanol Hydroxymethyl (-CH₂OH) C₁₁H₁₁NO₂ Increased hydrogen bonding capacity; pharmaceutical intermediate
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole Methoxy-substituted phenyl C₁₆H₁₃NO₂ Electron-donating methoxy group enhances aromatic π-system

Key Observations :

  • Electronic Effects : Ethynyl (electron-withdrawing) vs. methoxy (electron-donating) groups modulate aromatic ring reactivity.
  • Steric Effects : Ethynyl is compact compared to bulkier groups like ethoxycarbonyl, reducing steric hindrance in reactions .

Preparation Methods

Cyclocondensation of β-Diketones with Hydroxylamine

The foundational approach to synthesizing 3,5-disubstituted isoxazoles involves cyclocondensation reactions between β-diketones and hydroxylamine hydrochloride. For instance, benzoylacetone (1-phenyl-1,3-butanedione) reacts with hydroxylamine hydrochloride in methanol under reflux to yield a mixture of 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole isomers. Flash chromatography is required to separate these regioisomers, with reported yields of 17% and 13%, respectively. While this method is straightforward, the low regioselectivity necessitates purification, making it less ideal for scalable synthesis of 4-Ethynyl-5-methyl-3-phenyl-isoxazole precursors.

Copper-Catalyzed Regioselective Isoxazole Synthesis

Recent advances employ copper(I) catalysts to enhance regioselectivity in isoxazole formation. A one-pot procedure combines terminal alkynes with aldehydes, molecular iodine, and hydroxylamine under controlled conditions to yield 3,5-disubstituted isoxazole derivatives. This method avoids isomer separation and achieves higher yields (75–90%) compared to traditional cyclocondensation. However, adapting this approach to introduce ethynyl groups at the 4-position requires post-synthetic modifications, such as halogenation and cross-coupling reactions.

Functionalization of the Isoxazole Core: Introducing the Ethynyl Group

Bromination at the 4-Position

ReagentSolventTemperatureYield (%)Byproducts
NBS, BPOCHCl₃80°C65Imine derivatives

Elimination to Form the Ethynyl Group

The conversion of 4-(2,2-dibromovinyl)-5-methyl-3-phenyl-isoxazole to the ethynyl derivative is achieved through a dehydrohalogenation reaction. As described in, treatment of the dibromovinyl intermediate with a base such as potassium carbonate in tetrahydrofuran (THF) induces a double elimination of HBr, yielding this compound. This step is highly sensitive to base strength and reaction time, with optimal yields (72%) achieved using 1.5 equivalents of K<sub>2</sub>CO<sub>3</sub> at 60°C for 4 hours.

Optimized Elimination Conditions

BaseSolventTemperatureTime (h)Yield (%)
K<sub>2</sub>CO<sub>3</sub>THF60°C472

Analytical Characterization and Challenges

Spectroscopic Confirmation

Successful synthesis of this compound is confirmed via:

  • ¹H NMR : A singlet at δ 3.02 ppm for the methyl group, coupled with the absence of vinyl protons.

  • ¹³C NMR : A signal at δ 82.5 ppm for the sp-hybridized ethynyl carbon.

  • IR Spectroscopy : Stretching vibrations at 2100 cm⁻¹ (C≡C) and 1600 cm⁻¹ (C=N).

Byproduct Management

Key challenges include:

  • Imine Formation : Mitigated by avoiding amine-containing reagents during bromination.

  • Regioselectivity : Addressed through copper-catalyzed methods to preorganize the isoxazole core .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Ethynyl-5-methyl-3-phenyl-isoxazole and its derivatives?

The synthesis typically involves cycloaddition reactions, such as the hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, as demonstrated for analogous isoxazole derivatives . Key steps include (1) generation of nitrile oxides from aldoximes, (2) reaction with acetylene derivatives under controlled conditions (e.g., 50–80°C), and (3) purification via column chromatography. Ethynyl group introduction may require Sonogashira coupling or alkyne functionalization post-cycloaddition.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and regioselectivity . Infrared (IR) spectroscopy identifies functional groups like ethynyl (C≡C stretch ~2100 cm⁻¹). Single-crystal X-ray diffraction provides definitive bond lengths and angles, as shown for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What in vitro models are standard for evaluating the antimicrobial activity of isoxazole derivatives?

Antimicrobial screening often uses bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans) in broth microdilution assays to determine minimum inhibitory concentrations (MICs) . Positive controls (e.g., ciprofloxacin) and solvent controls are essential to validate results.

Q. How do researchers design experiments to assess the pharmacokinetic properties of this compound?

Early-stage pharmacokinetic studies involve in vitro assays for metabolic stability (e.g., liver microsomes), plasma protein binding (ultrafiltration), and permeability (Caco-2 cell monolayers) . In vivo rodent models may follow to evaluate bioavailability and half-life.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?

Optimization strategies include:

  • Temperature control : Cycloadditions benefit from precise thermal regulation (e.g., 60°C for nitrile oxide stability) .
  • Catalyst screening : Hypervalent iodine reagents (e.g., PhI(OAc)₂) improve regioselectivity .
  • Flow chemistry : Continuous flow reactors minimize side reactions and improve scalability for ester derivatives .
  • pH adjustments : Acidic or basic conditions during workup can prevent decomposition of sensitive ethynyl groups.

Q. What approaches resolve contradictions in reported biological activity data for isoxazole derivatives?

Contradictions may arise from assay variability or impurities. Solutions include:

  • Reproducibility checks : Replicating studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Orthogonal assays : Combining enzyme inhibition (e.g., glutamate receptor binding ) and cell-based viability assays.
  • Purity validation : High-performance liquid chromatography (HPLC) or elemental analysis to confirm compound integrity .

Q. How do electronic effects of the ethynyl group influence the reactivity of the isoxazole core?

The ethynyl group acts as an electron-withdrawing substituent, polarizing the isoxazole ring and enhancing electrophilic substitution at the 4-position. Computational studies (e.g., density functional theory) predict charge distribution, while experimental data (e.g., Hammett constants) correlate substituent effects with reaction rates .

Q. What role does X-ray crystallography play in elucidating structure-activity relationships (SAR) of substituted isoxazoles?

Q. How can computational modeling guide the design of this compound analogs with enhanced potency?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like glutamate receptors . Quantitative structure-activity relationship (QSAR) models identify critical substituents (e.g., methyl for lipophilicity, ethynyl for electronic effects) .

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